2,2'-Thiodisuccinic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2,2'-Thiodisuccinic acid has been explored through various chemical reactions. For instance, 2-thioxo-1,3-imidazolidine derivatives, masked as 2,3-diaminosuccinic acids, can be synthesized via an intermolecular Mannich reaction involving aldimine and enolates derived from 2-isothiocyanatocarboxylic esters (D. Cież, J. Kalinowska‐Tłuścik, J. Marchewka, 2012). Additionally, thiolate-protected silver clusters, Ag(7)(DMSA)(4), where DMSA represents meso-2,3-dimercaptosuccinic acid, have been synthesized, showing distinct optical properties (Zhikun Wu et al., 2009).
Molecular Structure Analysis
The molecular structure of 2,2'-Thiodisuccinic acid derivatives and related compounds has been characterized using various techniques. For instance, the crystal structure of certain 2-phenylpyridine Au(III) complexes with thiolate ligands has been elucidated, offering insights into their square-planar coordination around the gold atom (D. Fan et al., 2003).
Chemical Reactions and Properties
Thiodisuccinic acid-capped silver nanoparticles (TDSA-AgNPs) demonstrate visual detection for lead ions, indicating the potential of thiodisuccinic acid derivatives in sensor applications. The synthesis process and the specific reactivity towards Pb2+ ions have been thoroughly investigated (Li Wei et al., 2011).
Physical Properties Analysis
The physical properties of compounds related to 2,2'-Thiodisuccinic acid, such as self-assembled monolayer films on gold surfaces, have been studied. Techniques like near-edge X-ray absorption fine structure (NEXAFS) spectroscopy and X-ray photoelectron spectroscopy (XPS) were used to determine film quality, bonding, and morphology (T. Willey et al., 2004).
Chemical Properties Analysis
Investigations into the chemical properties of 2,2'-Thiodisuccinic acid and its analogs have led to the development of novel synthetic routes and applications. For example, the copper-catalyzed coupling of boronic acids with N-thio(alkyl, aryl, heteroaryl)imides provides an efficient method for thioether synthesis, demonstrating the versatility of thiofunctional compounds (C. Savarin, J. Šrogl, L. S. Liebeskind, 2002).
Scientific Research Applications
1. Sensor for Metal Ions
2,2'-Thiodisuccinic acid (TDSA) functionalized silver nanoparticles have been used as a colorimetric sensor for detecting lead ions. These nanoparticles change color in the presence of Pb2+, offering a visual detection method for this metal ion in water solutions (Li Wei et al., 2011).
2. Herbicidal Applications
Research suggests that quaternary ammonium 2,2'-thiodiacetate salts, derivatives of 2,2'-thiodiacetic acid, may serve as potent and environmentally safe herbicides. They have shown selective toxicity against common weeds while exhibiting low phytotoxicity to food crops (P. Bałczewski et al., 2018).
3. Corrosion and Scale Inhibition
Thiourea-modified polyepoxysuccinic acid, related to 2,2'-thiodisuccinic acid, has been used as a corrosion and scale inhibitor in industrial water systems. It shows promising results in preventing scale formation and corrosion, especially in cooling water systems (T. Htet & D. Zeng, 2022).
4. Biodegradable Chelating Agents
2,2'-Thiodisuccinic acid derivatives are being explored as biodegradable chelating agents in various applications like detergents, water treatment, and agriculture. These agents are considered environmentally friendly alternatives to traditional, non-biodegradable chelating agents (I. Pinto et al., 2014).
5. Synthesis of Silver Clusters
A study reports the synthesis of monodisperse, thiolate-protected silver clusters using meso-2,3-dimercaptosuccinic acid (DMSA), a compound closely related to 2,2'-thiodisuccinic acid. These clusters exhibit distinct optical properties and potential applications in nanotechnology (Zhikun Wu et al., 2009).
6. Electrochemical Biosensors
2,2'-Thiodisuccinic acid has been utilized in the development of biosensors. For instance, glucose oxidase immobilized on thiodisuccinic acid-modified gold electrodes shows potential for glucose determination, highlighting its application in medical diagnostics and research (R. K. Shervedani & A. Hatefi-Mehrjardi, 2009).
Safety And Hazards
2,2’-Thiodisuccinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-(1,2-dicarboxyethylsulfanyl)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O8S/c9-5(10)1-3(7(13)14)17-4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASYRHXVHLPMQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)SC(CC(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875730 | |
Record name | Butanedioic acid, 2,2'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Thiodisuccinic acid | |
CAS RN |
4917-76-4 | |
Record name | Thiodisuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4917-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Thiodisuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004917764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2,2'-thiobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 2,2'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-thiodisuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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